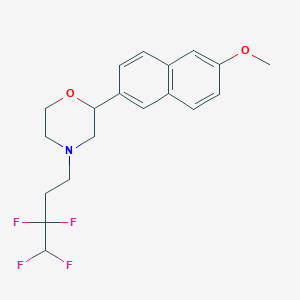

![molecular formula C16H23N3O3 B5341060 ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5341060.png)

ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate, also known as E-4031, is a compound that has gained significant attention in scientific research due to its potential as a pharmacological tool for studying cardiac ion channels. This molecule has been shown to selectively block the rapid component of the delayed rectifier potassium current (Ikr) in cardiac myocytes, making it a valuable tool for investigating the role of this current in cardiac electrophysiology.

Mecanismo De Acción

Ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate selectively blocks Ikr by binding to the channel pore in a voltage-dependent manner. This binding occurs at the outer mouth of the channel, and is thought to involve interactions with several amino acid residues within the pore. By blocking Ikr, this compound prolongs the action potential duration and QT interval, leading to potential arrhythmogenic effects.

Biochemical and Physiological Effects:

In addition to its effects on cardiac electrophysiology, this compound has also been shown to have effects on other ion channels and systems. For example, this molecule has been shown to block the hERG channel, which is important for repolarization of the action potential in many tissues. This compound has also been shown to inhibit the uptake of dopamine in the brain, and to modulate the activity of several other ion channels.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate as a pharmacological tool is its selectivity for Ikr, which allows for specific investigation of the role of this current in cardiac electrophysiology. However, the potential arrhythmogenic effects of this molecule must be carefully considered when designing experiments, and its effects on other ion channels and systems must also be taken into account.

Direcciones Futuras

There are several potential future directions for research involving ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate. One area of interest is the development of more selective Ikr blockers, which could be used to investigate the role of this current in more detail. Another area of interest is the investigation of the mechanisms underlying drug-induced QT prolongation, which could have important implications for drug safety. Additionally, the effects of this compound on other ion channels and systems could be further explored to gain a more comprehensive understanding of its pharmacological properties.

Métodos De Síntesis

The synthesis of ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate involves several steps, beginning with the reaction of ethyl 4-piperazinecarboxylate with 4-methylphenylhydrazine to form the corresponding hydrazide. This intermediate is then reacted with ethyl 2-bromo-2-oxoacetate to produce the final product, this compound.

Aplicaciones Científicas De Investigación

Ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate has been widely used in scientific research to investigate the role of Ikr in cardiac electrophysiology. This molecule has been shown to selectively block Ikr in a concentration-dependent manner, leading to prolongation of the action potential duration and QT interval in cardiac myocytes. This effect has been used to study the contribution of Ikr to repolarization of the cardiac action potential, as well as to investigate the mechanisms underlying drug-induced QT prolongation.

Propiedades

IUPAC Name |

ethyl 4-[2-(4-methylanilino)-2-oxoethyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-3-22-16(21)19-10-8-18(9-11-19)12-15(20)17-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFFNDWJXNQDNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-nitrophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5340983.png)

![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B5340999.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxopyrrolidin-1-yl)propanamide](/img/structure/B5341015.png)

![(1,3-benzodioxol-5-ylmethyl)[(5-phenyl-2-furyl)methyl]amine hydrochloride](/img/structure/B5341018.png)

![3-[4-(difluoromethoxy)phenyl]-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5341021.png)

![methyl 2-{[(cyclopentylamino)carbonyl]amino}benzoate](/img/structure/B5341026.png)

![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline](/img/structure/B5341032.png)

![4-(4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5341033.png)

![2-[2-(3-bromo-4,5-diethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5341064.png)

![3,4,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5341070.png)

![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B5341081.png)

![2-(2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-1,3-thiazole-4-carboxamide](/img/structure/B5341087.png)